Home > Products > Screening Compounds P79757 > 2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide
2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide -

2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide

Catalog Number: EVT-5427075
CAS Number:
Molecular Formula: C19H25N5O4
Molecular Weight: 387.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-1-Cyclopropyl-4,9-dioxo-4,9-dihydro-naphtho[2,3-d]imidazole-2-carbaldehyde O-2-(piperidin-1-yl)ethyl oxime (20)

  • Compound Description: This compound is a naphtho[2,3-d]imidazole-4,9-dione derivative investigated for its antiproliferative activity. It displayed selective inhibitory activity against the A549 cancer cell line with a GI50 value of 6.40 μM. []
  • Relevance: Although structurally distinct from the target compound, compound 20 shares a common interest in antiproliferative activity and features a heterocyclic core structure. Both compounds also incorporate a nitrogen-containing heterocycle (piperidine in compound 20, imidazole in the target compound). []

(Z)-N-(4-(1-Ethyl-2-methyl-9-oxo-naphtho[2,3-d]imidazol-ylideneamino-phenyl)acetamide (21d)

  • Compound Description: This compound is another naphtho[2,3-d]imidazole-4,9-dione derivative studied for its antiproliferative effects. It showed selective inhibition of A549 cancer cell growth with a GI50 value of 6.93 μM. []
  • Relevance: Similar to compound 20, the research interest in compound 21d lies in its antiproliferative properties. Structurally, it shares a heterocyclic core and an acetamide group with 2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide. []

(Z)-4-(1-Cyclopropyl-2-methyl-9-oxo-naphtho[2,3-d]imidazol-ylideneamino)-N-(2-(diethylamino)ethyl)benzamide (21e)

  • Compound Description: This compound, a naphtho[2,3-d]imidazole-4,9-dione derivative, exhibited selective growth inhibitory activity against the A549 cancer cell line with a GI50 value of 6.48 μM. []
  • Relevance: Like the target compound, compound 21e was investigated for its antiproliferative activity and contains a benzamide moiety. The presence of the naphtho[2,3-d]imidazole-4,9-dione core in 21e links it to a broader class of compounds with potential biological relevance. []

1-(3-(Dimethylamino)propyl)-2-(furan-2-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione (25e)

  • Compound Description: This compound, belonging to the naphtho[2,3-d]imidazole-4,9-dione derivative class, demonstrated potent antiproliferative activity, inhibiting the growth of both A549 and CE81T cancer cell lines with GI50 values of 6.48 μM and 4.78 μM, respectively. []
  • Relevance: Compound 25e and 2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide are linked by their shared research focus on antiproliferative properties. The naphtho[2,3-d]imidazole-4,9-dione core in 25e signifies its belonging to a group of compounds with significant biological activity. []

2-(1-Methyl-1H-benzo[d]imidazol-2-ylthio)acetohydrazide (1)

  • Compound Description: This compound serves as a crucial starting material for synthesizing a series of novel fused heterocyclic compounds with potential antimicrobial properties. []
  • Relevance: Compound 1 shares the imidazole ring system with 2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide, making it a relevant structural analog. This emphasizes the importance of the imidazole moiety in the design and development of bioactive compounds. []

(S)-5-Chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)

  • Compound Description: This compound is a high-affinity CXCR3 antagonist with a piperazinyl-piperidine structure. It binds to CXCR3, extending from the minor pocket into the major pocket of the transmembrane domains. []
  • Relevance: While structurally distinct from 2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide, VUF11211 shares a research context related to chemokine receptor modulation. Understanding the binding modes of antagonists like VUF11211 provides valuable insights for developing novel therapeutic agents. []

(R)-N-(1-(3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330)

  • Compound Description: This compound, an 8-azaquinazolinone derivative, acts as a high-affinity CXCR3 antagonist. It binds to the transmembrane minor pocket of CXCR3. [, ]
  • Relevance: NBI-74330 and the target compound share a research interest in chemokine receptor modulation. Although structurally different, studying their mechanisms of action contributes to a better understanding of potential therapeutic targets. [, ]
  • Compound Description: This compound is a 3H-pyrido[2,3-d]pyrimidin-4-one derivative that acts as a non-competitive antagonist at the human CXCR3 receptor. []
  • Relevance: While structurally different from 2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide, VUF10472 is relevant as it targets the same receptor, CXCR3. []

N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487)

  • Compound Description: This compound is another 3H-pyrido[2,3-d]pyrimidin-4-one derivative that acts as a non-competitive antagonist at the human CXCR3 receptor. []
  • Relevance: Similar to VUF10472, VUF10085/AMG-487 targets the CXCR3 receptor, highlighting the significance of this receptor in various inflammatory diseases. []
  • Compound Description: This compound is a 3H-quinazolin-4-one decanoic acid derivative that acts as a non-competitive antagonist at the human CXCR3 receptor. []
  • Relevance: VUF5834's interaction with the CXCR3 receptor, despite structural differences with 2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide, suggests a common research interest in modulating chemokine receptor activity for therapeutic purposes. []
  • Compound Description: This imidazolium compound acts as a non-competitive antagonist at the human CXCR3 receptor. []
  • Relevance: Although structurally distinct, VUF10132's classification as an imidazolium compound links it to 2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide, which contains an imidazole ring. This suggests the potential significance of this structural motif in interacting with the CXCR3 receptor. []
  • Compound Description: This quaternary ammonium anilide is a non-competitive antagonist at the human CXCR3 receptor, specifically exhibiting weak partial inverse agonism. []
  • Relevance: Despite significant structural differences from 2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide, TAK-779's interaction with the CXCR3 receptor suggests a common research interest in targeting this receptor for therapeutic intervention. []

Properties

Product Name

2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide

IUPAC Name

2-[1-[(2,3-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(1H-imidazol-2-ylmethyl)acetamide

Molecular Formula

C19H25N5O4

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C19H25N5O4/c1-27-15-5-3-4-13(18(15)28-2)12-24-9-8-22-19(26)14(24)10-17(25)23-11-16-20-6-7-21-16/h3-7,14H,8-12H2,1-2H3,(H,20,21)(H,22,26)(H,23,25)

InChI Key

HZGCAAVYPAVBHY-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)CN2CCNC(=O)C2CC(=O)NCC3=NC=CN3

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCNC(=O)C2CC(=O)NCC3=NC=CN3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.